Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-
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Overview
Description
p-(beta-Chlorophenethyl)toluene: is a chemical compound characterized by a beta-chlorophenethyl group attached to the para-position of the toluene ring. Its molecular formula is C15H15Cl, and it has a molecular weight of 230.73 g/mol . This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(beta-Chlorophenethyl)toluene typically involves the reaction of p-tolylmagnesium bromide with beta-chlorophenethyl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually refluxed for several hours, followed by workup and purification to obtain the desired product .
Industrial Production Methods: Industrial production of p-(beta-Chlorophenethyl)toluene involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: p-(beta-Chlorophenethyl)toluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in water, sodium cyanide in ethanol, ammonia in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxyl derivatives, nitriles, amines.
Scientific Research Applications
Chemistry: p-(beta-Chlorophenethyl)toluene is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules used in research and development .
Biology: In biological research, p-(beta-Chlorophenethyl)toluene is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound to understand the behavior and toxicity of similar substances .
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular systems. Its derivatives have shown potential in treating various medical conditions .
Industry: In the industrial sector, p-(beta-Chlorophenethyl)toluene is used in the production of agrochemicals and fragrances. Its stability and reactivity make it a valuable intermediate in manufacturing processes .
Mechanism of Action
The mechanism of action of p-(beta-Chlorophenethyl)toluene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, its derivatives may interact with neurotransmitter receptors, affecting signal transmission in the nervous system .
Comparison with Similar Compounds
- 1-Chloro-1-phenyl-2-(p-tolyl)ethane
- 1-(2-chloro-2-phenylethyl)-4-methylbenzene
- Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-
Comparison: Compared to similar compounds, p-(beta-Chlorophenethyl)toluene is unique due to its specific substitution pattern on the toluene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Biological Activity
Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-, commonly referred to as a chlorinated phenylethyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzene ring substituted with a chloro group and a phenylethyl moiety. The molecular formula is C15H16Cl, with a molecular weight of approximately 248.74 g/mol. The presence of the chlorine atom and the phenyl group is believed to influence its biological activity.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of chlorinated phenylethyl compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 75 to 150 µg/mL against these pathogens .
2. Antitumor Activity
Chlorinated phenylethyl compounds have been investigated for their antitumor potential. A systematic study on related compounds revealed significant antitumor activities against solid tumors. The introduction of electron-withdrawing groups, such as chlorine, was found to enhance cytotoxicity in cancer cell lines . Specifically, derivatives with similar structural motifs were noted for their ability to inhibit tumor growth in vitro.
3. Anti-inflammatory Effects
The anti-inflammatory properties of benzene derivatives have been documented in various studies. Compounds similar to benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-, have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. The IC50 values for these compounds were reported to be significantly lower than those for standard anti-inflammatory drugs .
The biological activity of benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-, can be attributed to several mechanisms:
- Receptor Binding : Similar compounds have shown affinity for various receptors, including adrenergic and serotonin receptors, which may mediate their pharmacological effects.
- Enzyme Inhibition : The inhibition of key enzymes involved in inflammatory pathways has been observed, contributing to their anti-inflammatory properties.
- DNA Interaction : Some studies suggest that these compounds may interact directly with DNA or RNA, leading to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study examining the antimicrobial efficacy of chlorinated phenylethyl derivatives found that specific substitutions on the phenyl ring significantly enhanced antibacterial activity. The compound exhibited an MIC of 100 µg/mL against Pseudomonas aeruginosa, indicating promising therapeutic potential .
Study 2: Antitumor Activity
In vitro assays demonstrated that benzene derivatives with similar structures inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the S phase. The study reported an IC50 value around 225 µM for one derivative, suggesting moderate efficacy compared to established chemotherapeutics .
Data Summary
Properties
CAS No. |
4714-15-2 |
---|---|
Molecular Formula |
C15H15Cl |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
1-(2-chloro-2-phenylethyl)-4-methylbenzene |
InChI |
InChI=1S/C15H15Cl/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |
InChI Key |
BKQKPNDZUKAELX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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